2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one
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Overview
Description
2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate β-diketones with guanidine or its derivatives.
Introduction of the Pyridine Moiety: This step might involve the alkylation of the pyrimidine ring with a pyridine derivative under basic conditions.
Final Modifications: Further functional group modifications to introduce the amino group and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyridine ring.
Reduction: Reduction reactions could target the pyrimidine ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of cancer or infectious diseases.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 2-amino-5-methyl-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one
Uniqueness
The unique combination of the pyrimidine and pyridine rings, along with the specific substitution pattern, might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-9(2)15-12(13)16(11(8)17)7-10-5-3-4-6-14-10/h3-6H,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPRJLLHXMDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC2=CC=CC=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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